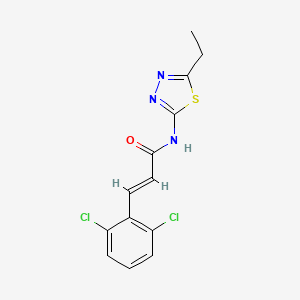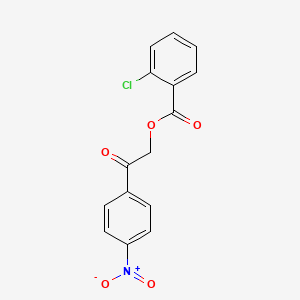
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide (DCPTA) is a synthetic compound with potential applications in scientific research. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with diverse biological activities. DCPTA has been shown to have potent pharmacological effects on various biological systems, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide also reduces the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent pharmacological effects at relatively low concentrations, making it a cost-effective option for research. However, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has some limitations. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential use in the treatment of viral infections. 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the replication of various viruses, and further studies are needed to determine its efficacy in vivo. Finally, further studies are needed to elucidate the mechanism of action of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide, which may lead to the development of more potent and selective derivatives.
合成法
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,6-dichloroaniline with ethyl isothiocyanate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2,6-dichloroaniline with thiosemicarbazide followed by cyclization with ethyl chloroacetate. Both methods have been used to produce high yields of 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide with good purity.
科学的研究の応用
3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory, antitumor, and antiviral activities. In addition, 3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-2-12-17-18-13(20-12)16-11(19)7-6-8-9(14)4-3-5-10(8)15/h3-7H,2H2,1H3,(H,16,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCSIJQRNMCNS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5632225.png)
![1-methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5632227.png)
![3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5632252.png)
![1-[(4-ethoxyphenyl)acetyl]-4-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5632258.png)
![ethyl (6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetate](/img/structure/B5632259.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine](/img/structure/B5632267.png)
![2-(2,4-difluorophenoxy)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5632268.png)
![5-(cyclobutylcarbonyl)-1'-(2-morpholinylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B5632276.png)
![(3S*,4R*)-1-[2-(methylsulfonyl)ethyl]-4-(4-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5632282.png)
![N-{2-[1-(4-fluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5632283.png)
![3-cyclopropyl-1-(2-phenylethyl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5632287.png)
![(4S)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632304.png)
